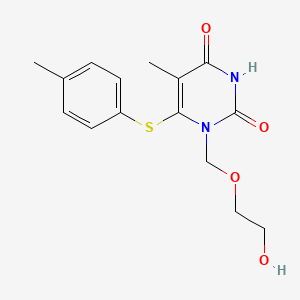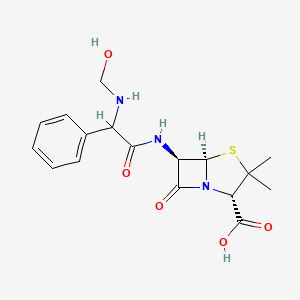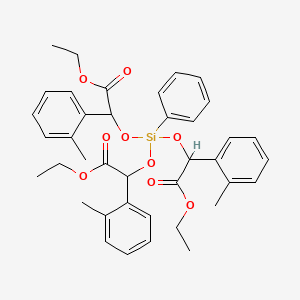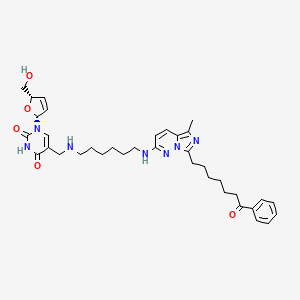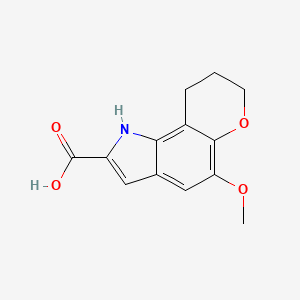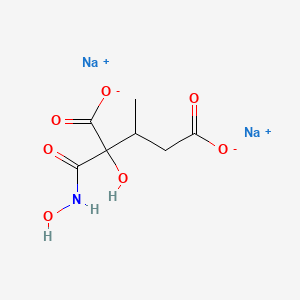
2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it typically involves the use of hydroxyamino compounds and carbonyl-containing reagents. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure consistency and safety. The use of advanced technologies, such as automated synthesis and real-time monitoring, further enhances the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or activator. In industry, it is utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt include other hydroxyamino acids and their derivatives. Examples include 2-Hydroxy-2-sulfinatoacetic acid disodium salt and 2-Hydroxy-5-nitrobenzenesulfonic acid disodium salt .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and its unique chemical properties. This compound’s ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable subject of study and use in scientific research.
Propriétés
| 117773-39-4 | |
Formule moléculaire |
C7H9NNa2O7 |
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
disodium;2-hydroxy-2-(hydroxycarbamoyl)-3-methylpentanedioate |
InChI |
InChI=1S/C7H11NO7.2Na/c1-3(2-4(9)10)7(14,6(12)13)5(11)8-15;;/h3,14-15H,2H2,1H3,(H,8,11)(H,9,10)(H,12,13);;/q;2*+1/p-2 |
Clé InChI |
SGIGADVLRLOKIM-UHFFFAOYSA-L |
SMILES canonique |
CC(CC(=O)[O-])C(C(=O)NO)(C(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/no-structure.png)
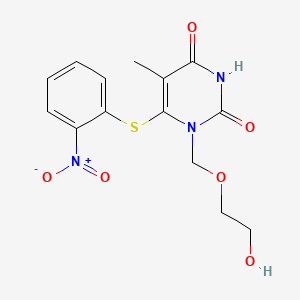

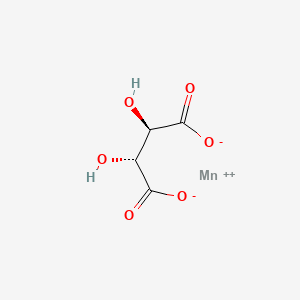

![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
